molecular formula C31H46O3 B021509 Vitamin K1 2,3-epoxide CAS No. 25486-55-9

Vitamin K1 2,3-epoxide

Cat. No.: B021509
CAS No.: 25486-55-9
M. Wt: 466.7 g/mol
InChI Key: KUTXFBIHPWIDJQ-UHFFFAOYSA-N
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Description

Vitamin K1 2,3-epoxide, also known as (2,3-Epoxyphytyl)menaquinone, is a derivative of Vitamin K1 (phylloquinone). It is a fat-soluble vitamin produced by plants and is essential for blood coagulation. This compound is part of the vitamin K cycle, which is crucial for the synthesis of certain proteins required for blood clotting and bone metabolism .

Scientific Research Applications

Vitamin K1 2,3-epoxide has several applications in scientific research:

Mechanism of Action

Target of Action

Phylloquinone oxide, also known as Vitamin K1 2,3-epoxide, primarily targets the enzyme γ-carboxylase . This enzyme modifies and activates precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in blood clotting, a process vital for preventing excessive bleeding .

Mode of Action

Phylloquinone oxide acts as a cofactor for the enzyme γ-carboxylase . It enables the γ-carboxylation of glutamate residues in specific proteins involved in blood coagulation, bone metabolism, and vascular biology . This modification allows these proteins to bind calcium ions, often triggering their functions .

Biochemical Pathways

Phylloquinone oxide is involved in the vitamin K cycle, a biochemical pathway crucial for blood coagulation . It also integrates into signaling molecule synthesis pathways, leading to the synthesis of important defense signaling molecules, such as salicylic acid and benzoic acid derivatives .

Pharmacokinetics

Phylloquinone oxide, being a fat-soluble vitamin, exhibits certain ADME (Absorption, Distribution, Metabolism, Excretion) properties . Upon oral administration, it shows a long duration of action as vitamin K is cycled in the body . The clearance rate of intravenous phylloquinone is 90% in 2 hours, and 99% in 8 hours .

Result of Action

The primary result of Phylloquinone oxide’s action is the prevention and treatment of coagulation disorders due to faulty formation of coagulation factors II, VII, IX, and X caused by deficiency or interference in the activity of vitamin K . It also plays a role in photosynthesis, acting as an electron carrier .

Action Environment

The action of Phylloquinone oxide can be influenced by various environmental factors. For instance, its presence as photoproducts from air pollutants can have toxicological effects . Additionally, its antioxidant activity can improve general health conditions .

Safety and Hazards

Vitamin K1 2,3-epoxide may be harmful if inhaled, ingested, or absorbed through the skin . It may cause respiratory irritation and moderate skin irritation .

Future Directions

Vitamin K, including Vitamin K1 2,3-epoxide, shows promising results in various health-related areas. It is associated with increased bone mineral density and reduced fracture risk . Further studies are required to validate these effects and to explore the potential of Vitamin K as a health-promoting supplement .

Biochemical Analysis

Biochemical Properties

Phylloquinone oxide plays a role in various biochemical reactions. It is involved in the electron transport chain in photosystem I in photosynthetic organisms . It interacts with various enzymes, proteins, and other biomolecules, acting as an essential electron carrier

Cellular Effects

Phylloquinone oxide has significant effects on various types of cells and cellular processes. It influences cell function by acting as an essential electron carrier in photosystem I . It also impacts cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Phylloquinone oxide are still being researched.

Molecular Mechanism

The molecular mechanism of action of Phylloquinone oxide involves its role as an electron carrier. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Phylloquinone oxide is involved in various biochemical reactions and cellular processes, which may change over time .

Metabolic Pathways

Phylloquinone oxide is involved in various metabolic pathways. It is known to be involved in the electron transport chain in photosystem I . It interacts with various enzymes and cofactors within these pathways

Transport and Distribution

Phylloquinone oxide is transported and distributed within cells and tissues. It is predominantly found in chloroplasts . It may interact with various transporters or binding proteins, and its localization or accumulation may be influenced by these interactions .

Subcellular Localization

Phylloquinone oxide is predominantly localized in the chloroplasts of cells . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitamin K1 2,3-epoxide can be synthesized through the oxidation of Vitamin K1. The process involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to convert Vitamin K1 to its epoxide form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for high yield and purity, often using advanced chromatographic techniques for purification .

Chemical Reactions Analysis

Types of Reactions

Vitamin K1 2,3-epoxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Vitamin K epoxide reductase (VKOR), dithiothreitol (DTT).

    Solvents: Methanol, ethanol, water.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitamin K1 2,3-epoxide is unique due to its role in the vitamin K cycle and its interaction with VKOR. Unlike other forms of vitamin K, it is specifically involved in the recycling process that maintains adequate levels of active vitamin K in the body .

Properties

IUPAC Name

7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTXFBIHPWIDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865225
Record name 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25486-55-9
Record name Vitamin K epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25486-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phylloquinone 2,3-epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-epoxyphytyl)menaquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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